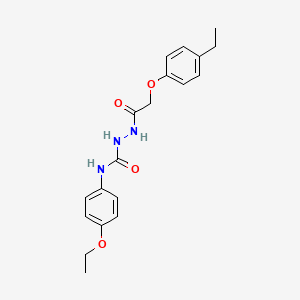

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethylphenoxy and ethoxyphenyl groups attached to a semicarbazide backbone. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Formation of 4-Ethylphenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Synthesis of Semicarbazide Derivative: The acyl chloride is reacted with 4-ethoxyphenylsemicarbazide in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acyl chloride intermediate stage.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the phenoxy and phenyl groups.

Reduction: Reduced forms of the acyl and semicarbazide groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-(4-Methylphenoxy)acetyl)-4-(4-methoxyphenyl)semicarbazide

- 1-(2-(4-Propylphenoxy)acetyl)-4-(4-propoxyphenyl)semicarbazide

Uniqueness

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide is unique due to its specific ethyl and ethoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.

Actividad Biológica

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide is a synthetic compound with potential biological activities, particularly in the context of metabolic disorders. Its molecular formula is C19H23N3O4, and it has a molecular weight of 357.4 g/mol. This compound has garnered attention for its possible interactions with key metabolic pathways, notably those involving acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptors (PPARs).

The compound is believed to exert its biological effects through modulation of metabolic pathways. Specifically, it may act as an inhibitor of ACC, which plays a critical role in de novo lipogenesis, making it a target for obesity and type 2 diabetes treatment. Furthermore, its potential dual action as a PPAR agonist suggests that it could influence lipid metabolism and glucose homeostasis, providing a multifaceted approach to managing metabolic syndrome-related conditions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the phenoxy and ethoxy groups can significantly impact biological activity. For instance, variations in the alkyl chain length or the presence of additional functional groups can enhance or diminish the inhibitory effects on ACC and the agonistic effects on PPARs. Such insights are crucial for designing more effective derivatives of semicarbazide-based compounds .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibition of ACC activity. For example, a study highlighted the synthesis of various acetamides that showed promising ACC inhibitory activity alongside PPARα/PPARδ dual agonistic properties. This dual action is particularly relevant for therapeutic strategies aimed at improving lipid profiles in patients with metabolic disorders .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of similar compounds in reducing body weight and improving insulin sensitivity. One notable study found that administration of ACC inhibitors resulted in decreased fat accumulation and enhanced glucose tolerance in obese mice. These findings support the potential application of this compound in clinical settings targeting obesity and related metabolic disorders .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | Not specified |

| Molecular Formula | C19H23N3O4 |

| Molecular Weight | 357.4 g/mol |

| Biological Targets | ACC, PPARα, PPARδ |

| Potential Applications | Treatment of obesity, type 2 diabetes |

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-3-14-5-9-17(10-6-14)26-13-18(23)21-22-19(24)20-15-7-11-16(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGNNMXFARMGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.